- Study on synthesis process of RDEA3170Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184,
Cas no 3029-30-9 (1,4-Dicyanonaphthalene)

1,4-Dicyanonaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene-1,4-dicarbonitrile
- 1,4-Dicyanonaphthalene
- 1,4-Dicyanonahthalene
- 1,4-Naphthalenedicarbonitrile
- 1.4-Dicyan-naphthalin
- Naphthalin-1,4-dicarbonitril
- HP6DS2Q5U8
- UNII-HP6DS2Q5U8
- FT-0766693
- MFCD03093626
- NSC128542
- D2758
- EINECS 221-197-1
- 3029-30-9
- AKOS022505305
- NS00028891
- SCHEMBL151936
- DTXSID00184374
- NSC 128542
- NSC-128542
- CS-0142193
- ghl.PD_Mitscher_leg0.246
- BENSWQOUPJQWMU-UHFFFAOYSA-N
- SY024615
-
- MDL: MFCD03093626
- インチ: InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H
- InChIKey: BENSWQOUPJQWMU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=CC=C(C#N)C2=C1)C#N
- BRN: 1870226
計算された属性
- せいみつぶんしりょう: 178.05300
- どういたいしつりょう: 178.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 47.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.23
- ゆうかいてん: 209.0 to 213.0 deg-C
- ふってん: 401.2°Cat760mmHg
- フラッシュポイント: 205°C
- 屈折率: 1.663
- PSA: 47.58000
- LogP: 2.58316
- ようかいせい: 使用できません
1,4-Dicyanonaphthalene セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22-S24/25
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:6.1
- 包装等級:III
- 包装カテゴリ:III
- 包装グループ:III
1,4-Dicyanonaphthalene 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1,4-Dicyanonaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20248-100g |
Naphthalene-1,4-dicarbonitrile, 98+% |
3029-30-9 | 98+% | 100g |
¥11178.00 | 2023-03-15 | |
TRC | D438100-5g |
1,4-Dicyanonaphthalene |
3029-30-9 | 5g |
$ 205.00 | 2022-06-05 | ||
TRC | D438100-25g |
1,4-Dicyanonaphthalene |
3029-30-9 | 25g |
$ 600.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG285-200mg |
1,4-Dicyanonaphthalene |
3029-30-9 | 98.0%(GC) | 200mg |
¥265.0 | 2022-05-30 | |
Chemenu | CM140452-5g |
Naphthalene-1,4-dicarbonitrile |
3029-30-9 | 95% | 5g |
$421 | 2021-08-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2758-5G |
1,4-Dicyanonaphthalene |
3029-30-9 | >98.0%(GC) | 5g |
¥910.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG285-1g |
1,4-Dicyanonaphthalene |
3029-30-9 | 98.0%(GC) | 1g |
¥806.0 | 2022-05-30 | |
abcr | AB181100-5g |
Naphthalene-1,4-dicarbonitrile, 98%; . |
3029-30-9 | 98% | 5g |
€110.50 | 2025-02-17 | |
abcr | AB181100-100g |
Naphthalene-1,4-dicarbonitrile, 98%; . |
3029-30-9 | 98% | 100g |
€460.00 | 2023-09-15 | |
1PlusChem | 1P002ZXY-5g |
Naphthalene-1,4-dicarbonitrile |
3029-30-9 | 98% | 5g |
$122.00 | 2025-02-19 |
1,4-Dicyanonaphthalene 合成方法
ごうせいかいろ 1
1,4-Dicyanonaphthalene Raw materials
1,4-Dicyanonaphthalene Preparation Products
1,4-Dicyanonaphthalene 関連文献
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1. The electron transfer photochemistry of allenes with cyanoarenes. Photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) and related reactionsDino Mangion,Donald R. Arnold,T. Stanley Cameron,Katherine N. Robertson J. Chem. Soc. Perkin Trans. 2 2001 48
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2. Index pages
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3. Photochemical benzylation of 1,4-dicyanonaphthalene; X-ray crystal structure of 6, 11-dicyano-5, 11-methano-5,6, 11,12-tetrahydrodibenzo-[a,e]cyclo-octeneAngelo Albini,Elisa Fasani,Roberta Oberti J. Chem. Soc. Chem. Commun. 1981 50
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Torben Lund,Peter Christensen,Robert Wilbrandt Org. Biomol. Chem. 2003 1 1020
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5. Photochemical reaction between acenaphthene and arenecarbonitrilesEnrico Boggeri,Elisa Fasani,Mariella Mella,Angelo Albini J. Chem. Soc. Perkin Trans. 2 1991 2097
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6. Synthetic studies on O-heterocycles via cycloadditions. Part 1. Photochemical (electron transfer sensitised) C-C cleavage of diaryloxiranesPaul Clawson,Patricia M. Lunn,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1990 153
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7. Mechanism of the photoreaction between 1,4-dicyanonaphthalene and benzylic donorsNicola d'Alessandro,Elisa Fasani,Mariella Mella,Angelo Albini J. Chem. Soc. Perkin Trans. 2 1991 1977
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8. Photocyclodimerization of alkyl, benzyl, and trimethylsilyl vinyl ethers in the presence of 1,4-dicyanonaphthaleneKazuhiko Mizuno,Tetsuya Hashizume,Yoshio Otsuji J. Chem. Soc. Chem. Commun. 1983 772
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9. Geminate reverse electron transfer in a photogenerated ion-pair. Mechanism of 1,4-dicyanonaphthalene sensitized ylide formation from stilbene oxidesChalla V. Kumar,Swapan K. Chattopadhyay,Paritosh K. Das J. Chem. Soc. Chem. Commun. 1984 1107
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10. Photochemically induced oxygenation of methylbenzenes, bibenzyls, and pinacols in the presence of naphthalene-1,4-dicarbonitrileAngelo Albini,Silvia Spreti J. Chem. Soc. Perkin Trans. 2 1987 1175
1,4-Dicyanonaphthaleneに関する追加情報
Professional Introduction to 1,4-Dicyanonaphthalene (CAS No. 3029-30-9)
1,4-Dicyanonaphthalene, with the chemical formula C10H2N2, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its unique structure, featuring two cyano groups at the 1 and 4 positions of a naphthalene ring, makes it a versatile building block for various applications. This compound has garnered considerable attention in recent years due to its role in the development of advanced materials and biologically active molecules.
The CAS No. 3029-30-9 uniquely identifies this substance in scientific literature and industrial applications. Its molecular structure allows for facile functionalization, making it a valuable precursor in the synthesis of heterocyclic compounds, dyes, and specialty chemicals. The cyano groups introduce strong electron-withdrawing effects, which can be exploited in designing molecules with specific electronic properties.
In recent years, 1,4-dicyanonaphthalene has been explored for its potential in pharmaceutical research. The naphthalene core is a common motif in many bioactive compounds, and the introduction of cyano groups can enhance binding affinity to biological targets. For instance, studies have shown that derivatives of 1,4-dicyanonaphthalene exhibit promising activity as kinase inhibitors and antimicrobial agents. The electron-deficient nature of the cyano substituents facilitates interactions with metal ions and other functional groups, enabling the design of complex molecular architectures.
The compound's reactivity also makes it useful in polymer science. Researchers have utilized 1,4-dicyanonaphthalene to develop conductive polymers and organic semiconductors. The cyano groups can participate in polymerization reactions, leading to materials with tailored electrical properties. These polymers are of interest for applications in organic electronics, such as flexible displays and solar cells.
Another area where 1,4-dicyanonaphthalene has shown promise is in the synthesis of fluorescent probes. The naphthalene ring is known for its ability to emit light when excited, and the presence of cyano groups can modulate this emission. Such probes are valuable tools in bioimaging and diagnostics, allowing researchers to track biological processes with high sensitivity. Recent advancements have focused on tuning the fluorescence properties by introducing additional substituents or employing different solvents.
The industrial production of 1,4-dicyanonaphthalene typically involves the cyanation of naphthalene derivatives. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it more feasible to produce high-purity material on an industrial scale. This has opened up new possibilities for large-scale applications in pharmaceuticals and materials science.
In conclusion, 1,4-dicyanonaphthalene (CAS No. 3029-30-9) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and researchers working on advanced materials and drug discovery. As research continues to uncover new applications for this molecule, its importance is likely to grow further.
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